molecular formula C12H18O2 B8313670 5-Ethoxyadamantan-2-one

5-Ethoxyadamantan-2-one

Cat. No.: B8313670
M. Wt: 194.27 g/mol
InChI Key: ODIVKMLJUQLBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-adamantanone (CAS 20098-14-0) is a bicyclic ketone derivative of adamantane, featuring a hydroxyl group at position 5 and a ketone at position 2. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol . This compound is commercially available as a high-purity research chemical, often used in pharmaceutical and organic synthesis studies. Synonymous with Kemantane and Idramantone, it is valued for its rigid adamantane backbone, which imparts thermal stability and influences stereochemical reactivity .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-ethoxyadamantan-2-one

InChI

InChI=1S/C12H18O2/c1-2-14-12-5-8-3-9(6-12)11(13)10(4-8)7-12/h8-10H,2-7H2,1H3

InChI Key

ODIVKMLJUQLBRE-UHFFFAOYSA-N

Canonical SMILES

CCOC12CC3CC(C1)C(=O)C(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Influence on Reactivity

  • Hydroxyl vs. Methoxy: The hydroxyl group in 5-Hydroxy-2-adamantanone enhances hydrogen-bonding capability, increasing solubility in polar solvents compared to its methoxy analog (e.g., (1R,3S)-5-Methoxyadamantan-2-amine) . Methoxy derivatives exhibit greater lipophilicity, favoring membrane permeability in drug design.
  • Oxime Derivatives : 5-Hydroxy-adamantan-2-one oxime introduces a reactive NH₂ group, enabling participation in condensation reactions or metal chelation, which is absent in the parent ketone .
  • Amide vs. Amine: N-(1-Adamantyl)acetamide’s amide group reduces basicity compared to amino-adamantanes, altering its pharmacokinetic profile .

Photochemical Behavior

  • 4-Oxohomoadamantan-5-one : Identified as a photoproduct in UV-irradiated adamantane derivatives, highlighting the role of ketone groups in photostability .
  • 5-Hydroxy-2-adamantanone: Used in studies of oxidative stress due to its radical-scavenging hydroxyl group .

Pharmaceutical Relevance

  • Amino-Adamantanes: (1R,3S)-5-Methoxyadamantan-2-amine and related compounds are explored for antiviral activity, leveraging adamantane’s ability to penetrate lipid bilayers .
  • Kemantane (5-Hydroxy-2-adamantanone): Investigated for neuroprotective effects in preclinical models, though clinical applications remain under study .

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